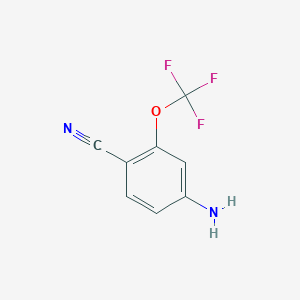

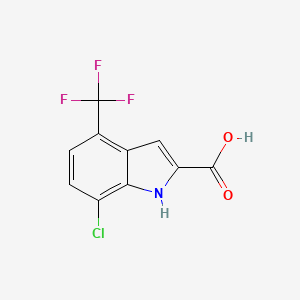

4-Amino-2-(trifluoromethoxy)benzonitrile

Descripción general

Descripción

4-Amino-2-(trifluoromethoxy)benzonitrile is a chemical compound with the CAS Number: 609783-06-4 . It has a molecular weight of 202.14 and is typically stored at room temperature . It is a powder in its physical form .

Synthesis Analysis

4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for the synthesis of bicalutamide, was synthesized from m-fluoro-(trifluoromethyl)benzene via bromination, Grignard reaction, cyanidation, and amination in an overall yield of 49.2% .Molecular Structure Analysis

The InChI code for 4-Amino-2-(trifluoromethoxy)benzonitrile is 1S/C8H5F3N2O/c9-8(10,11)14-7-3-6(13)2-1-5(7)4-12/h1-3H,13H2 .Chemical Reactions Analysis

4-Amino-2-(trifluoromethyl)benzonitrile can serve as a starting material in the synthesis of benzimidazoles .Physical And Chemical Properties Analysis

4-Amino-2-(trifluoromethoxy)benzonitrile is a solid at room temperature . It has a molecular weight of 202.14 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

- Synthesis of Bicalutamide: 4-Amino-2-(trifluoromethyl)benzonitrile serves as an intermediate in synthesizing bicalutamide, a medication used in cancer treatment. The synthesis involves bromination, Grignard reaction, cyanidation, and amination, yielding a 49.2% overall yield. This process is noted for its environmentally friendly approach (Zhang Tong-bin, 2012).

- Polymer Solar Cells Enhancement: In polymer solar cells, the addition of a perfluorinated compound like 4-amino-2-(trifluoromethyl)benzonitrile (ATMB) leads to increased power conversion efficiency. This efficiency improvement is attributed to the ordering of P3HT chains and enhanced hole mobility, as demonstrated by UV-visible absorption spectra, X-ray measurements, and carrier mobility studies (Jeong et al., 2011).

- High Voltage Lithium Ion Battery Additive: 4-(Trifluoromethyl)-benzonitrile (4-TB) is a novel electrolyte additive for high voltage lithium-ion batteries, particularly for the LiNi 0.5 Mn 1.5 O 4 cathode. It significantly improves cyclic stability and capacity retention, forming a protective film on the cathode that prevents oxidation decomposition of the electrolyte and suppresses manganese dissolution (Huang et al., 2014).

Molecular and Photophysical Studies

- Intracellular Charge Transfer: The compound has been studied for its dual fluorescence in 4-(N,N-Dimethyl-amino)benzonitrile (DMABN), which is attributed to intramolecular charge transfer (ICT). Advanced analytical methods like coupled-cluster singles-and-doubles method CC2 and accurate basis sets have been applied to understand this phenomenon (Köhn & Hättig, 2004).

Pharmaceutical Synthesis

- Synthesis of MDV3100: 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile, synthesized from 4-amino-2-(trifluoromethyl)benzonitrile, is an intermediate in producing MDV3100, an androgen receptor antagonist. This synthesis involves multiple steps including oxidation, amidation, reduction, and Hofmann alkylation (Li Zhi-yu, 2012).

Scale-Up Production for Multifunctional Compounds

- Production of Diamino Compounds: An efficient process has been developed for producing 4,5-diamino-2-(trifluoromethyl)benzonitrile starting from 4-amino-2-(trifluoromethyl)benzonitrile. This process is notable for its high yield and purity, making it suitable for large-scale production of multifunctional compounds (Li et al., 2009).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing vapors, mist or gas, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propiedades

IUPAC Name |

4-amino-2-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)14-7-3-6(13)2-1-5(7)4-12/h1-3H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDQDRGSKCUULH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)OC(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-(trifluoromethoxy)benzonitrile | |

CAS RN |

609783-06-4 | |

| Record name | 4-amino-2-(trifluoromethoxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B1344642.png)

![1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine](/img/structure/B1344653.png)

![[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine](/img/structure/B1344654.png)

![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde](/img/structure/B1344658.png)